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Compound of Interest

Compound Name:
3-Amino-6-chloropyrazine-2-

carboxylic acid

CAS No.: 2727-13-1

Cat. No.: B1280012

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Pyrazinecarboxylic acid and its derivatives represent a versatile scaffold in medicinal chemistry,

demonstrating a broad spectrum of biological activities. This guide provides a comparative

analysis of their bioactivity, focusing on antimicrobial, antitubercular, anticancer, and anti-

inflammatory properties. The information is compiled from various studies to offer a

comprehensive overview, supported by quantitative data, detailed experimental protocols, and

visual diagrams of key biological pathways.

Comparative Bioactivity Data
The following tables summarize the quantitative bioactivity data of various pyrazinecarboxylic

acid derivatives, allowing for a direct comparison of their efficacy across different biological

targets.

Table 1: Antimicrobial Activity of Pyrazinecarboxylic
Acid Derivatives
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Compound Test Organism MIC (µg/mL) Reference

(3-aminopyrazin-2-yl)

(4-(6-aminopyrimidin-

4-yl)piperazin-1-

yl)methanone (P10)

Candida albicans 3.125 [1]

(4-(6-aminopyrimidin-

4-yl)piperazin-1-yl)(5-

methylpyrazin-2-

yl)methanone (P4)

Candida albicans 3.125 [1]

P3, P4, P7, P9 Escherichia coli 50 [1]

P6, P7, P9, P10
Pseudomonas

aeruginosa
25 [1]

P2 Bacillus subtilis 25 [1]

P2
Staphylococcus

aureus
6.25 [1]

Table 2: Antitubercular Activity of Pyrazinecarboxylic
Acid Derivatives
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Compound Strain MIC (µg/mL) % Inhibition Reference

5-Chloro-N-(5-

chloro-2-

hydroxyphenyl)p

yrazine-2-

carboxamide

M. tuberculosis

H37Rv
1.56 >90% [2]

5-Chloro-N-(5-

chloro-2-

hydroxyphenyl)p

yrazine-2-

carboxamide

Other

mycobacterial

strains

12.5 >90% [2]

N-

phenylpyrazine-

2-carboxamides

(various

derivatives)

M. tuberculosis

H37Rv
3.13 - 12.5 >90% [2]

Pyrazine-1,3,4-

oxadiazole

derivative (2f)

M. tuberculosis

H37Rv
3.13 - 12.5 - [3]

Hybrid molecules

(8a, 8b, 8c, 8d,

14b, 18)

M. tuberculosis

H37Rv
≤6.25 - [4]

Table 3: Anticancer Activity of Pyrazinecarboxylic Acid
Derivatives
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Compound
Class/Derivative

Cell Line IC50 (µM) Reference

Imidazo[1,2-

a]pyrazine derivatives

(10b, 10i, 12b, 12i)

Hep-2, HepG2, A375,

MCF-7

Not specified, but

showed significant

activity

[5]

Pyrazoline derivative

(b17)
HepG-2 3.57 [6]

Pyrazole

benzothiazole hybrid

(Compound 25)

HT29, PC3, A549,

U87MG
3.17 - 6.77 [7]

Pyrazole

carbaldehyde

derivative (Compound

43)

MCF7 0.25 [7]

Table 4: Anti-inflammatory Activity of Related
Heterocyclic Carboxylic Acid Derivatives
Data for pyrazinecarboxylic acid derivatives with specific COX/LOX inhibition is limited in the

reviewed literature. The table below presents data for structurally related pyrazole and

pyridazine derivatives to provide context.
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Compound
Class/Derivative

Target IC50 (µM) Reference

Pyridazine derivative

(6b)
COX-2 0.18 [8]

Pyridazine derivative

(4c)
COX-2 0.26 [8]

Pyrazole-hydrazone

derivative (4b)
COX-2 0.58 [9]

Pyrazole-hydrazone

derivative (4a)
COX-2 0.67 [9]

Quinolinone-

pyrazoline hybrid (9b)
LOX 10 [10]

Experimental Protocols
This section details the methodologies for the key bioactivity assays cited in this guide.

Antimicrobial Susceptibility Testing: Microbroth Dilution
Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound

against bacteria and fungi.[1]

Preparation of Inoculum: Bacterial or fungal colonies are suspended in a suitable broth (e.g.,

Mueller-Hinton Broth) to a turbidity equivalent to the 0.5 McFarland standard.

Serial Dilution: The test compound is serially diluted in the broth within a 96-well microtiter

plate.

Inoculation: Each well is inoculated with the microbial suspension.

Incubation: The plate is incubated at an appropriate temperature and duration for the specific

microorganism.
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MIC Determination: The MIC is the lowest concentration of the compound that completely

inhibits visible growth of the microorganism.

Antitubercular Susceptibility Testing: Microplate Alamar
Blue Assay (MABA)
The MABA is a colorimetric assay used to determine the MIC of compounds against

Mycobacterium tuberculosis.[11]

Culture Preparation:M. tuberculosis is cultured in a suitable medium (e.g., Middlebrook 7H9

broth).

Compound Dilution: The test compounds are serially diluted in the microplate.

Inoculation: The mycobacterial suspension is added to each well.

Incubation: Plates are incubated for several days.

Alamar Blue Addition: Alamar Blue reagent is added to each well.

MIC Determination: A change in color from blue to pink indicates mycobacterial growth. The

MIC is the lowest compound concentration that prevents this color change.

Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an

indicator of cell viability.[5]

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

Compound Treatment: Cells are treated with various concentrations of the test compound for

a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well and incubated.

Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent

(e.g., DMSO).
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Absorbance Measurement: The absorbance is read on a microplate reader, and the IC50

value (the concentration of compound that inhibits cell growth by 50%) is calculated.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced
Rat Paw Edema
This is a standard in vivo model to screen for acute anti-inflammatory activity.[3]

Animal Grouping: Rats are divided into control, standard (e.g., indomethacin), and test

groups.

Compound Administration: The test compounds and standard drug are administered orally or

intraperitoneally.

Induction of Edema: After a specific time, carrageenan is injected into the sub-plantar region

of the rat's hind paw.

Paw Volume Measurement: Paw volume is measured at different time intervals after

carrageenan injection using a plethysmometer.

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the

paw volume of the treated groups with the control group.

Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate key signaling pathways

and mechanisms of action associated with the bioactivity of pyrazinecarboxylic acid derivatives.

Antitubercular Mechanism of Pyrazinamide
Pyrazinamide, a prodrug, is a cornerstone of tuberculosis therapy. Its active form, pyrazinoic

acid, disrupts multiple cellular functions within Mycobacterium tuberculosis.
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Caption: Mechanism of action of Pyrazinamide against M. tuberculosis.

Anticancer Activity via Kinase Inhibition
Several pyrazine derivatives exert their anticancer effects by inhibiting key kinase signaling

pathways, such as the PI3K/Akt/ERK1/2 pathway, which are crucial for cancer cell proliferation

and survival.
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Caption: Inhibition of the PI3K/Akt/ERK1/2 signaling pathway by pyrazine derivatives.

Experimental Workflow for In Vitro Bioactivity Screening
The following diagram illustrates a typical workflow for the initial in vitro screening of

pyrazinecarboxylic acid derivatives for their biological activity.
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Caption: General workflow for in vitro bioactivity screening of pyrazine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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